[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride
Overview
Description
[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a butyl group and a methylamine moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride typically involves the reaction of 1-butylpyrrolidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalysts: Acidic catalysts such as hydrochloric acid are employed to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 1-butylpyrrolidine and formaldehyde into the reactor.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Product Isolation: Crystallization and filtration techniques are used to isolate the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Scientific Research Applications
[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit specific enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their substituents and functional groups.
Pyrrolidine derivatives: Similar in structure but may have different alkyl or aryl substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(1-butylpyrrolidin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-2-3-5-11-6-4-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUUEUMJQZBVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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